1-Amino-5-iodoindazole
Description
Significance of Indazole Scaffolds in Heterocyclic Synthesis
The indazole nucleus is a cornerstone in heterocyclic synthesis due to its inherent chemical stability and the ability to undergo a variety of chemical transformations. The planar structure of the indazole ring system allows for diverse functionalization at various positions, enabling the creation of complex molecular architectures. researchgate.net This adaptability has made indazole a key building block in the synthesis of pharmaceuticals, agrochemicals, and materials with specific electronic properties. researchgate.netmdpi.com The development of novel synthetic methodologies, including transition-metal-catalyzed cross-coupling reactions and C-H functionalization, has further expanded the accessibility and utility of indazole-based compounds in modern organic synthesis. mdpi.comnih.gov
Overview of Functionalized Indazole Derivatives within Chemical Research
Functionalized indazole derivatives are of paramount importance in chemical research, particularly in the realm of medicinal chemistry. The introduction of various functional groups onto the indazole core can dramatically alter the molecule's physical, chemical, and biological properties. rsc.orgresearchgate.net For instance, the incorporation of amino groups can enhance a compound's solubility and provide a handle for further chemical modifications. acs.orgresearchgate.net Research has shown that diversely substituted indazoles exhibit a broad spectrum of biological activities. researchgate.net The ability to strategically place different functional groups allows for the fine-tuning of a molecule's properties to achieve desired outcomes in various research applications. rsc.org
Positional Significance of Amino and Iodo Substituents in Indazole Frameworks
The specific placement of substituents on the indazole framework has a profound impact on the molecule's reactivity and potential applications. In the case of 1-Amino-5-iodoindazole, the positions of the amino and iodo groups are of particular chemical significance.
The 1-amino group places a nitrogen atom directly attached to the N1 position of the pyrazole (B372694) ring. This N-amination introduces a unique electronic feature, as the lone pair of electrons on the exocyclic nitrogen can influence the aromaticity and nucleophilicity of the indazole ring system. The reactivity of N-aminoazoles can be complex, with the potential for reactions at either the exocyclic or endocyclic nitrogen atoms. researchgate.net
While direct and extensive research on the specific compound this compound is limited in publicly available literature, its structure suggests a valuable synthon for the creation of more elaborate molecules. The orthogonal reactivity of the amino group at the N1-position and the iodo group at the C5-position offers the potential for selective, stepwise functionalization, making it an intriguing target for synthetic exploration.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C7H6IN3 |
|---|---|
Molecular Weight |
259.05 g/mol |
IUPAC Name |
5-iodoindazol-1-amine |
InChI |
InChI=1S/C7H6IN3/c8-6-1-2-7-5(3-6)4-10-11(7)9/h1-4H,9H2 |
InChI Key |
GOKPIMCCNTVWPY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1I)C=NN2N |
Origin of Product |
United States |
Reactivity and Chemical Transformations of 1 Amino 5 Iodoindazole and Its Synthetic Intermediates
Cross-Coupling Reactions
Copper-Mediated Coupling Reactions
Copper-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, and they have been effectively applied to the functionalization of the this compound scaffold. These reactions provide a powerful tool for the formation of carbon-carbon and carbon-heteroatom bonds at the C5 position.
One notable application involves the copper-mediated coupling of organozinc reagents with aryl halides. While specific examples directly utilizing this compound are not extensively detailed in the provided context, the general methodology is well-established. For instance, the use of CuCN·2LiCl as a copper source has proven effective in the cross-coupling of β-amido-alkylzinc iodides with various acid chlorides. researchgate.net This protocol, although demonstrated on a different substrate, highlights the potential for similar transformations on the this compound core. The reaction of an organozinc derivative of this compound with an appropriate coupling partner in the presence of a copper catalyst could yield a variety of C5-substituted derivatives.
Furthermore, copper(I)-catalyzed in situ oxidative-coupling reactions present another avenue for functionalization. nih.gov A system employing CuCl as the catalyst, triethylamine (B128534) (TEA) as a base, and O2/chloramine-T as the oxidant has been developed for the one-pot synthesis of 5-aryl-1,2,3-triazoles. nih.gov This method involves the copper-catalyzed click reaction of an azide (B81097) with an alkyne, followed by an oxidative coupling with an arylboronic acid. nih.gov Adapting this methodology to this compound could enable the direct introduction of aryl groups at the C5 position, proceeding through a transient copper-triazolide intermediate. nih.gov
| Reagent | Catalyst System | Product Type | Reference |
| Organozinc Reagents | CuCN·2LiCl | C5-Alkyl/Aryl Indazoles | researchgate.net |
| Azides, Alkynes, Arylboronic Acids | CuCl, TEA, O2/Chloramine-T | 5-Aryl-1,2,3-triazoles | nih.gov |
Sequential and One-Pot Multi-Step Cross-Coupling Strategies
A one-pot, three-step protocol involving a sequential Sonogashira cross-coupling, desilylation, and a copper(I)-catalyzed azide–alkyne cycloaddition (CuAAC) has been successfully employed for the synthesis of polysubstituted 4-(5-(trifluoromethyl)-1H-pyrazol-4-yl)-1H-1,2,3-triazoles. rsc.org This approach demonstrates the feasibility of performing multiple, distinct catalytic transformations in a single reaction vessel. rsc.org Applying a similar strategy to this compound could involve an initial palladium-catalyzed cross-coupling at the C5-iodo position, followed by further functionalization at another position of the indazole ring in a sequential manner.
Palladium-catalyzed one-pot sequential reactions, such as a Suzuki cross-coupling followed by a direct C-H functionalization, have been developed for the synthesis of various heterocyclic compounds. nih.gov For instance, the synthesis of isochromene-fused pyrazoles has been achieved through a stepwise nucleophilic substitution and a Pd-catalyzed C-H arylation. nih.gov This highlights the potential to combine the reactivity of the C5-iodo group of this compound with subsequent C-H functionalization at other positions of the indazole core in a one-pot fashion.
| Strategy | Key Reactions | Potential Application for this compound | Reference |
| One-Pot Three-Step Protocol | Sonogashira coupling, Desilylation, CuAAC | Synthesis of polysubstituted indazole-triazole systems | rsc.org |
| Sequential Pd-Catalyzed Reactions | Suzuki coupling, Direct C-H arylation | Stepwise functionalization at C5 and other positions | nih.govnih.gov |
Functionalization Reactions at Other Indazole Positions
Beyond the versatile reactivity of the C5-iodo group, the indazole scaffold of this compound offers additional sites for chemical modification, namely the C3 and C7 positions, as well as the nitrogen atoms of the pyrazole (B372694) ring.
C3-Functionalization via Metalation and Electrophilic Quenching
The C3 position of the indazole ring can be selectively functionalized through metalation followed by quenching with an electrophile. This approach typically requires the protection of the N1-amino group to direct the metalation to the desired position.
Halogenation, particularly iodination and bromination, is a common initial step for further structural modifications. chim.it For instance, 3-iodoindazoles can be prepared in good yields by treating the corresponding indazole with iodine and a base like potassium hydroxide (B78521) in a polar solvent. chim.it N-iodosuccinimide (NIS) can also be used as an iodinating agent. chim.it Once the C3 position is halogenated, subsequent transformations such as metal-catalyzed cross-coupling reactions can be performed.
Direct C3-functionalization can also be achieved via regioselective C3-zincation of N1-protected indazoles using reagents like TMP2Zn, followed by a Negishi coupling to introduce various aryl or heteroaryl groups. chim.it This strategy provides a direct route to C3-substituted indazoles without the need for a pre-installed halogen.
C7-Functionalization Approaches
The C7 position of the indazole ring is generally less reactive than the C3 position. However, recent advances in transition-metal-catalyzed C-H activation have provided methods for the site-selective functionalization of this position. rsc.org While direct examples for this compound are not provided, the principles established for indole (B1671886) C7-functionalization can be conceptually applied. rsc.org These methods often rely on the use of a directing group to guide the metal catalyst to the C7-H bond, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. rsc.org
Alkylation and Arylation of Indazole Nitrogen Atoms (N1 and N2)
The nitrogen atoms of the indazole ring (N1 and N2) are nucleophilic and can be alkylated or arylated. The regioselectivity of these reactions is often a challenge, leading to mixtures of N1 and N2 substituted products. nih.gov However, various strategies have been developed to control the regioselectivity.
| Position | Reaction | Key Features | Reference |
| C3 | Halogenation | Introduction of I or Br for further coupling | chim.it |
| C3 | Metalation/Negishi Coupling | Direct introduction of (hetero)aryl groups | chim.it |
| C7 | C-H Activation | Requires directing group for site-selectivity | rsc.org |
| N1/N2 | Alkylation/Arylation | Regioselectivity is a key challenge | nih.govorganic-chemistry.org |
Redox Chemistry and Oxidation/Reduction Transformations on the Indazole Scaffold
The indazole scaffold can participate in redox reactions, and its derivatives have been studied in the context of medicinal chemistry, particularly as components of redox-active metal complexes.
Ruthenium(III) complexes containing indazole ligands have been investigated as potential antineoplastic agents. nih.gov These complexes are considered prodrugs that are activated by reduction from Ru(III) to the more active Ru(II) state. nih.gov The reduction potential of these complexes, which is influenced by the number of indazole ligands, correlates with their cytotoxic potency. nih.gov This suggests that the electronic properties of the indazole ring can be tuned to modulate the redox behavior and biological activity of the metal complex.
The indazole ring itself can be subject to oxidation and reduction, although specific examples involving this compound are not detailed. The amino group at the N1 position and the pyrazole ring system can potentially undergo oxidative transformations under specific conditions. Conversely, the nitro group, if present on the indazole ring, can be reduced to an amino group, a common transformation in the synthesis of functionalized indazoles. The study of monoamine oxidase B (MAO-B), an enzyme that catalyzes the oxidative deamination of amines, provides a broader context for the types of redox transformations that amine-containing heterocyclic compounds can undergo. wikipedia.org
| Transformation | Context | Significance | Reference |
| Reduction of Ru(III)-Indazole Complexes | Activation of antineoplastic prodrugs | Correlation between reduction potential and cytotoxicity | nih.gov |
| Oxidation/Reduction of Indazole Ring | Potential for functional group interconversion | Synthetic utility and modulation of biological activity | N/A |
Derivatization of the Amino Group in Indazole Derivatives
The amino group in indazole derivatives, including the N1-amino group of this compound, is a versatile functional handle for introducing a wide range of substituents. This allows for the systematic modification of the compound's physicochemical and biological properties. Common derivatization reactions include acylation, alkylation, and the formation of carboxamides.
The derivatization of aminoindazoles has been explored in the context of developing new bioactive compounds. For example, in a series of 6-aminoindazole derivatives, the amino group was reductively aminated using a ketone or an aldehyde in the presence of sodium cyanoborohydride to yield secondary amines. nih.gov In the same study, acetamide (B32628) derivatives were synthesized by treating the aminoindazole with acetic anhydride (B1165640) under basic conditions. nih.gov
Another common derivatization involves the reaction of an aminoindazole with an isocyanate to form a urea (B33335) or carboxamide linkage. For instance, various 3-amino-1H-indazole derivatives have been reacted with phenyl isocyanates to produce N-phenyl-1H-indazole-1-carboxamides. nih.gov The resulting products could be further modified; for example, the amino group at the 3-position was subsequently acetylated to yield 3-acetamido-N-phenyl-1H-indazole-1-carboxamide derivatives. nih.gov
These derivatization strategies are based on well-established reactions for primary amines. nih.govactascientific.com The choice of reagent and reaction conditions allows for the controlled modification of the amino group to achieve desired molecular complexity and functionality. waters.comwaters.com
Table 2: Selected Derivatization Reactions of the Amino Group in Indazoles
| Indazole Substrate | Reagent(s) | Product Type | Reaction Type | Reference(s) |
|---|---|---|---|---|
| 6-Aminoindazole derivatives | Ketone/aldehyde, NaBH3CN | Secondary amine | Reductive amination | nih.gov |
| 6-Aminoindazole derivatives | Acetic anhydride | Acetamide | Acetylation | nih.gov |
| 3-Amino-1H-indazole derivatives | Phenyl isocyanate | N-phenyl-1H-indazole-1-carboxamide | Carboxamide formation | nih.gov |
| 3-Amino-N-phenyl-1H-indazole-1-carboxamide | Acetic anhydride | 3-Acetamido derivative | Acetylation | nih.gov |
Spectroscopic and Structural Elucidation of 1 Amino 5 Iodoindazole and Its Derivatives
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful technique for determining the structure of organic compounds in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.
One-dimensional ¹H and ¹³C NMR are the foundational experiments for structural elucidation. They provide information on the number and types of hydrogen and carbon atoms in a molecule, respectively.
¹H NMR Spectroscopy: The ¹H NMR spectrum of 1-amino-5-iodoindazole is expected to show distinct signals for the protons on the bicyclic ring system and the N-amino group. The substitution pattern—an amino group at the N1 position and an iodine atom at the C5 position—dictates the chemical shifts and coupling patterns of the remaining aromatic protons (H3, H4, H6, and H7).
Aromatic Protons: The protons on the benzene (B151609) portion of the indazole ring (H4, H6, H7) and the pyrazole (B372694) ring (H3) would appear in the aromatic region (typically δ 7.0-8.5 ppm).
H3: This proton is adjacent to a nitrogen atom and would likely appear as a singlet or a narrow doublet, depending on its coupling to H4.
H4: This proton is ortho to the electron-withdrawing iodine atom and is expected to be a doublet, coupled to H6 (a four-bond coupling, which may be small).
H6: This proton is flanked by the iodine at C5 and a proton at C7. It would likely appear as a doublet of doublets due to coupling with H4 and H7.
H7: This proton is adjacent to the N1-amino group and coupled to H6, appearing as a doublet.
Amino Protons (-NH₂): The protons of the amino group attached to N1 would likely appear as a broad singlet, the chemical shift of which can be highly dependent on the solvent, concentration, and temperature.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on all unique carbon atoms in the molecule. For this compound, nine distinct signals are expected.
C-Iodo (C5): The most significant feature would be the signal for the carbon atom bonded to iodine (C5). Due to the heavy atom effect of iodine, this carbon signal is expected to be at a significantly upfield (lower ppm) chemical shift compared to an unsubstituted carbon.
Other Aromatic Carbons: The chemical shifts of C3, C3a, C4, C6, C7, and C7a will be influenced by the substituents. The presence of the N1-amino group and the C5-iodo group will affect the electron density and thus the chemical shifts of all carbons in the ring system. For instance, carbons ortho and para to the iodine atom (C4, C6, and C7a) will have their chemical shifts altered.
Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
Note: The following data are predicted values based on known substituent effects on the indazole ring. Actual experimental values may vary.
| Predicted ¹H NMR Data (in DMSO-d₆) | Predicted ¹³C NMR Data (in DMSO-d₆) | ||
|---|---|---|---|
| Proton | Predicted δ (ppm) | Carbon | Predicted δ (ppm) |
| H3 | ~8.1 | C3 | ~135 |
| H4 | ~7.8 | C3a | ~125 |
| H6 | ~7.6 | C4 | ~129 |
| H7 | ~7.4 | C5 | ~90 |
| -NH₂ | ~5.5 (broad) | C6 | ~130 |
| C7 | ~115 | ||
| C7a | ~140 |
While 1D NMR provides primary data, 2D NMR experiments are crucial for unambiguously assembling the molecular structure by revealing through-bond and through-space correlations. sigmaaldrich.comresearchgate.net
COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are coupled to each other (typically through two or three bonds). nih.gov For this compound, COSY would show a cross-peak between H6 and H7, confirming their adjacency. A weaker, long-range correlation might be observable between H4 and H6.
HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear experiment correlates protons with the carbons to which they are directly attached. nih.gov It is invaluable for assigning carbon signals. For example, it would show cross-peaks connecting the H3 signal to the C3 signal, H4 to C4, H6 to C6, and H7 to C7.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over two to three bonds, which is key for piecing together the molecular skeleton. nih.gov Key HMBC correlations for confirming the structure of this compound would include:
H4 correlating to C3, C5, C6, and C7a.
H7 correlating to C5, C6, and C7a.
The -NH₂ protons correlating to C3 and C7a.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment detects protons that are close to each other in space, regardless of whether they are bonded. It is critical for determining stereochemistry and confirming the position of substituents. A key NOESY correlation would be between the N1-NH₂ protons and the H7 proton, providing strong evidence for the placement of the amino group at the N1 position.
Solid-state NMR (ssNMR) is a powerful technique for studying the structure and dynamics of molecules in the solid phase. For indazole derivatives, ssNMR can be particularly useful for determining the exact tautomeric form (e.g., 1H vs. 2H) that exists in the crystalline state, which can differ from the form present in solution. nih.gov It also provides insights into intermolecular interactions, such as hydrogen bonding, and crystallographic packing. While no specific ssNMR studies on this compound are reported, this technique would be the definitive method to characterize its solid-state structure and conformation.
Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through analysis of fragmentation patterns.
HRMS provides a highly accurate measurement of the molecular mass of a compound, often to within a few parts per million (ppm). This precision allows for the unambiguous determination of the elemental formula. For this compound (C₇H₆IN₃), HRMS would be used to confirm its molecular formula by matching the experimental mass of the protonated molecule [M+H]⁺ to its calculated theoretical mass. The presence of iodine, which is monoisotopic (¹²⁷I), simplifies the isotopic pattern compared to bromine or chlorine containing compounds.
Interactive Data Table: HRMS Data for this compound
| Species | Formula | Calculated Exact Mass (m/z) |
|---|---|---|
| [M]⁺ | [C₇H₆IN₃]⁺ | 258.9601 |
| [M+H]⁺ | [C₇H₇IN₃]⁺ | 259.9679 |
Tandem mass spectrometry (MS/MS) involves the isolation of a specific ion (the precursor ion, e.g., [M+H]⁺) and its subsequent fragmentation by collision with an inert gas (Collision-Induced Dissociation, CID). Analyzing the resulting fragment ions (product ions) provides detailed structural information.
For protonated this compound, the fragmentation pattern would be characteristic of the indazole core and its substituents. Expected fragmentation pathways could include:
Loss of ammonia (B1221849) (NH₃): A common loss from the N1-amino group, resulting in a fragment ion corresponding to 5-iodoindazole.
Loss of molecular nitrogen (N₂): Cleavage of the pyrazole ring often leads to the loss of N₂, a characteristic fragmentation of many nitrogen-containing heterocycles.
Loss of iodine radical (I•) or HI: Cleavage of the C-I bond can occur, leading to fragments corresponding to the loss of an iodine atom or hydrogen iodide.
The combination of these fragmentation pathways would generate a unique MS/MS fingerprint, allowing for the confident structural confirmation of this compound and its distinction from other isomers.
Infrared (IR) and Raman Spectroscopy for Functional Group Analysis and Vibrational Assignment
The IR spectrum of a molecule like this compound is expected to exhibit characteristic absorption bands corresponding to its specific functional groups. The amino group (-NH₂) typically shows symmetric and asymmetric stretching vibrations in the region of 3300-3500 cm⁻¹. The N-H bending vibrations are expected in the 1600-1650 cm⁻¹ range. The indazole ring itself will produce a series of complex bands. Aromatic C-H stretching vibrations usually appear above 3000 cm⁻¹, while C=C ring stretching vibrations occur in the 1400-1600 cm⁻¹ region. The C-I stretching vibration is expected at lower wavenumbers, typically in the range of 500-600 cm⁻¹.
Raman spectroscopy complements IR spectroscopy, particularly for non-polar bonds and symmetric vibrations. The technique is based on the inelastic scattering of monochromatic light. nih.gov For this compound, Raman spectroscopy would be particularly useful for observing the symmetric vibrations of the indazole ring system and the C-I bond, which may be weak in the IR spectrum. The study of amino acids by Raman spectroscopy has shown that vibrational modes are sensitive to the chemical environment and protonation state, a principle that also applies to the amino group on the indazole ring. nih.govnycu.edu.twresearchgate.net
Table 1: Expected Vibrational Modes for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Technique |
| Amino (-NH₂) | Asymmetric & Symmetric Stretch | 3300 - 3500 | IR, Raman |
| Amino (-NH₂) | Bending (Scissoring) | 1600 - 1650 | IR |
| Aromatic C-H | Stretching | 3000 - 3100 | IR, Raman |
| Indazole Ring C=C | Ring Stretching | 1400 - 1600 | IR, Raman |
| Indazole Ring N-H | Stretching | 3100 - 3300 | IR |
| Carbon-Iodine (C-I) | Stretching | 500 - 600 | IR, Raman |
This table is predictive and based on characteristic vibrational frequencies of functional groups.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis
Ultraviolet-Visible (UV-Vis) spectroscopy is employed to study the electronic transitions within a molecule, providing information about conjugation and the presence of chromophores. The UV-Vis spectrum of an aromatic compound like this compound is characterized by absorption bands arising from π → π* and n → π* electronic transitions.
The indazole ring system is a chromophore that absorbs in the UV region. The fusion of the benzene and pyrazole rings creates an extended conjugated system. The amino group (-NH₂) acts as an auxochrome, a group that, when attached to a chromophore, modifies the wavelength and intensity of the absorption maximum. The lone pair of electrons on the nitrogen atom of the amino group can interact with the π-system of the indazole ring, leading to a bathochromic shift (shift to longer wavelengths) and a hyperchromic effect (increase in absorption intensity).
Studies on aromatic amino acids have demonstrated how the local environment affects the absorption spectra of chromophores. springernature.comresearchgate.netnih.gov Similarly, the electronic transitions in this compound would be sensitive to solvent polarity and pH. The iodine substituent can also influence the electronic spectrum through its electron-withdrawing inductive effect and electron-donating resonance effect, as well as through the "heavy-atom effect," which can facilitate intersystem crossing.
For related aromatic amines and heterocyclic compounds, typical π → π* transitions are observed in the 200-300 nm range. The n → π* transitions, which are generally weaker, may be observed as a shoulder on the main absorption band or at longer wavelengths.
Table 2: Predicted UV-Vis Absorption Maxima (λmax) for this compound in a Non-polar Solvent
| Transition Type | Chromophore | Expected λmax Range (nm) |
| π → π | Indazole Ring System | 250 - 300 |
| n → π | Pyrazole Ring Nitrogens | 300 - 350 |
This table is predictive and based on typical electronic transitions for similar aromatic and heterocyclic compounds.
X-ray Crystallography for Definitive Three-Dimensional Structure Determination
Crystal Growth and Quality Assessment for Indazole Derivatives
The initial and often most challenging step in X-ray crystallography is the growth of high-quality single crystals. For indazole derivatives, suitable crystals are typically grown by slow evaporation of a saturated solution. Common solvents include ethanol, methanol, acetone, or mixtures thereof. The choice of solvent is critical and is often determined empirically. The quality of the resulting crystals is assessed visually under a microscope for sharp edges, smooth faces, and the absence of cracks or twinning. A suitable crystal for single-crystal X-ray diffraction should have dimensions of approximately 0.1-0.3 mm in all directions.
Unit Cell Parameters and Space Group Analysis
Once a suitable crystal is obtained, it is mounted on a diffractometer and irradiated with X-rays. The diffraction pattern is used to determine the unit cell parameters (the dimensions a, b, c and angles α, β, γ of the smallest repeating unit of the crystal lattice) and the space group, which describes the symmetry of the crystal. While specific data for this compound is not available, data from related heterocyclic compounds provides an example of typical parameters. For instance, the compound 5-(4-pyridyl)-1,3,4-oxadiazole-2(3H)-thione crystallizes in the monoclinic space group P2(1)/n. researchgate.net
Table 3: Illustrative Crystal Data for a Heterocyclic Compound
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2(1)/n |
| a (Å) | 4.7946(15) |
| b (Å) | 13.775(4) |
| c (Å) | 11.722(4) |
| α (°) | 90 |
| β (°) | 96.557(5) |
| γ (°) | 90 |
| Volume (ų) | 769.1(4) |
| Z (molecules/unit cell) | 4 |
Data for 5-(4-pyridyl)-1,3,4-oxadiazole-2(3H)-thione, provided for illustrative purposes. researchgate.net
Analysis of Intermolecular Interactions and Crystal Packing (e.g., Hydrogen Bonding, π-π Stacking, Hirshfeld Surface Analysis)
The crystal structure reveals not only the intramolecular geometry but also the intermolecular interactions that stabilize the crystal packing. For this compound, several types of interactions are expected. The amino group and the N-H of the pyrazole ring are capable of forming hydrogen bonds, acting as hydrogen bond donors. The nitrogen atoms of the pyrazole ring can act as hydrogen bond acceptors. These hydrogen bonds are crucial in directing the crystal packing, often leading to the formation of chains, dimers, or more complex three-dimensional networks.
In addition to hydrogen bonding, π-π stacking interactions between the aromatic indazole rings of adjacent molecules are likely to be present. nih.gov These interactions arise from the electrostatic attraction between the electron-rich and electron-poor regions of the aromatic systems. The presence and geometry of these interactions (e.g., face-to-face or edge-to-face) can be determined from the crystal structure. Halogen bonding, involving the iodine atom, is another potential significant intermolecular interaction.
Hirshfeld surface analysis is a modern computational tool used to visualize and quantify intermolecular interactions in a crystal. It maps the regions of close contact between molecules and can be color-coded to highlight different types of interactions and their relative strengths.
Tautomeric Forms and Conformational Analysis in the Solid State
Indazole and its derivatives can exist in two main tautomeric forms: 1H-indazole and 2H-indazole. researchgate.net The 1H-tautomer is generally the more stable form. researchgate.net X-ray crystallography provides an unambiguous determination of which tautomer is present in the solid state. For this compound, it is expected that the 1H-tautomer, where the hydrogen atom is attached to the N1 position of the pyrazole ring, will be the predominant form in the crystal structure.
Conformational analysis in the solid state involves determining the torsion angles within the molecule to define its three-dimensional shape. For a relatively rigid molecule like this compound, the main conformational flexibility would be associated with the orientation of the amino group relative to the indazole ring. The crystal structure would reveal if the molecule is planar or if there is any significant out-of-plane twisting.
Theoretical and Computational Chemistry Studies of 1 Amino 5 Iodoindazole and Analogues
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) stands out as a primary computational method for the study of indazole derivatives, including 1-Amino-5-iodoindazole. It provides an optimal balance of computational efficiency and accuracy, making it a versatile tool for a variety of molecular investigations. nih.gov
A fundamental application of DFT is geometry optimization, a process that determines the most stable three-dimensional arrangement of a molecule's atoms. For this compound and its analogues, this involves calculating bond lengths, bond angles, and dihedral angles to identify the molecule's lowest energy state. The resulting optimized geometry is the foundation for understanding the molecule's physical form and steric properties.
Following optimization, a detailed analysis of the molecule's electronic structure is conducted. This includes generating Molecular Electrostatic Potential (MEP) maps, which visualize the charge distribution and identify electron-rich and electron-poor regions. These maps are instrumental in predicting intermolecular interactions. Furthermore, Natural Bond Orbital (NBO) analysis is performed to understand the delocalization of electron density between orbitals, revealing intramolecular charge transfer and hyperconjugative interactions that contribute to molecular stability. nih.gov
| Parameter | Description | Significance in Reactivity Prediction |
| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | Reflects the ability of the molecule to donate electrons. |
| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | Reflects the ability of the molecule to accept electrons. |
| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | A smaller gap suggests higher chemical reactivity and lower kinetic stability. imperial.ac.ukscispace.com |
DFT calculations are highly effective in predicting a range of spectroscopic parameters, which can be compared with experimental results to validate both the computational model and the synthesized structure. nih.gov
Nuclear Magnetic Resonance (NMR): Theoretical ¹H and ¹³C NMR chemical shifts can be calculated, often using the Gauge-Including Atomic Orbital (GIAO) method. The predicted spectra are invaluable for the assignment of signals in experimental data.
Infrared (IR): The vibrational frequencies of the molecule can be computed via DFT. The resulting theoretical IR spectrum displays characteristic absorption bands that correspond to the molecule's functional groups and vibrational modes, aiding in its structural identification. nih.gov
Ultraviolet-Visible (UV-Vis): Time-Dependent DFT (TD-DFT) is utilized to predict the electronic absorption spectrum. This method calculates the energies of electronic transitions, which correspond to the absorption of UV-Vis light, allowing for a comparison between predicted λmax values and experimental spectra. nih.gov
Indazole and its derivatives can exist in various tautomeric forms, which differ in the location of a proton. For this compound, this primarily involves the position of a hydrogen atom on the pyrazole (B372694) ring. DFT calculations are essential for determining the relative energies of these tautomers. By computing the total electronic energy for each form, the most stable tautomer can be identified. These calculations can also incorporate solvent effects to provide a more realistic prediction of tautomeric equilibrium in solution.
Molecular Dynamics (MD) Simulations for Conformational Landscape Exploration
Molecular Dynamics (MD) simulations offer a dynamic view of a molecule's behavior over time. nih.govmun.ca By simulating the motions of atoms, MD can explore the various conformations that this compound can adopt and the energy barriers separating them. nih.govnih.govmanchester.ac.uk This is crucial for understanding the molecule's flexibility and its potential interactions with biological targets. MD simulations provide insights into the dynamic properties of the molecule that are inaccessible through static quantum chemical calculations alone. nih.govbiorxiv.org
Reaction Mechanism Elucidation via Computational Transition State Analysis
Understanding the formation and functionalization of the indazole ring is paramount for the synthesis of novel derivatives. Computational transition state analysis, a cornerstone of modern mechanistic chemistry, allows for the detailed exploration of reaction pathways, the identification of key intermediates, and the determination of rate-limiting steps. While specific transition state analyses for reactions involving this compound are not extensively documented in public literature, we can infer the mechanistic pathways by examining computational studies on analogous systems.
A pertinent example is the computational investigation of copper-catalyzed Ullmann-type coupling reactions, which are fundamental for forming C-N bonds. A study on the reaction of methylamine (B109427) with iodobenzene, a system that mirrors the reactive functionalities of this compound, provides significant mechanistic insights through density functional theory (DFT) calculations. nih.govnih.gov These studies have revealed that the reaction can proceed through different pathways, primarily single-electron transfer (SET) or iodine atom transfer (IAT), depending on the nature of the ligand and nucleophile. nih.govnih.gov
Mechanisms involving oxidative addition/reductive elimination have been shown to be less favorable. nih.govnih.gov The computational analysis indicates that the selectivity for N-arylation is not determined by the initial formation of the copper(I)-nucleophile complex but rather by the subsequent steps involving the activation of the aryl halide. nih.govnih.gov
| Mechanism | Description | Key Intermediates | Influencing Factors | Favorable Conditions |
|---|---|---|---|---|
| Single-Electron Transfer (SET) | Transfer of a single electron from the copper complex to the aryl halide, leading to a radical anion and a copper(II) species. | Radical intermediates | Electron-donating ability of the ligand and nucleophile | Promoted by β-diketone ligands, favoring N-arylation nih.govnih.gov |
| Iodine Atom Transfer (IAT) | Direct transfer of the iodine atom from the aryl halide to the copper complex. | Transient radical pairs | Ligand structure | Promoted by phenanthroline ligands, favoring O-arylation nih.govnih.gov |
| Oxidative Addition/Reductive Elimination | Initial oxidative addition of the aryl halide to the copper(I) center, followed by reductive elimination to form the C-N bond. | Copper(III) intermediate | - | Generally disfavored in these systems nih.govnih.gov |
These computational findings are crucial for optimizing reaction conditions to selectively synthesize desired N-functionalized indazole derivatives, providing a predictive framework that minimizes trial-and-error in the laboratory.
Quantitative Structure-Activity Relationship (QSAR) Studies: Development of Predictive Chemical Models and Descriptors
Quantitative Structure-Activity Relationship (QSAR) studies establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. These models are invaluable for predicting the activity of untested compounds and for guiding the design of more potent analogues. For indazole derivatives, several QSAR studies have been conducted to understand the structural requirements for various biological activities, such as anticancer effects.
For instance, a 2D-QSAR model was developed for a series of indazole derivatives as Tyrosine Threonine Kinase (TTK) inhibitors, yielding a high correlation coefficient (r²) of 0.9512 and good internal (q² = 0.8998) and external (pred_r² = 0.8661) cross-validation coefficients. This indicates a robust and predictive model. Similarly, a 3D-QSAR model for indazole derivatives as anticancer agents showed a high internal cross-validation regression coefficient (q²) of 0.9132.
In another study focusing on indazole compounds as inhibitors of SAH/MTAN-mediated quorum sensing, a QSAR model was developed that could explain and predict 85.2% and 78.1% of the variance in inhibitory activity, respectively. The key descriptors identified in this model included AATS1v (average ATS descriptor, weighted by van der Waals volume), RDF55m (Radial Distribution Function descriptor), E1s (1st component accessibility directional WHIM descriptor, weighted by I-state), ATSC3s (centered Broto-Moreau autocorrelation of a topological structure, weighted by I-state), and AATSC7s (averaged and centered Broto-Moreau autocorrelation of a topological structure, weighted by I-state).
| Descriptor Type | Descriptor Name | Significance in Model | Associated Activity |
|---|---|---|---|
| 2D Descriptor (Topological) | AATS1v | Crucial for SAH/MTAN inhibition | Quorum Sensing Inhibition |
| 3D Descriptor (RDF) | RDF55m | Important for SAH/MTAN inhibition | Quorum Sensing Inhibition |
| 3D Descriptor (WHIM) | E1s | Contributes to SAH/MTAN inhibition model | Quorum Sensing Inhibition |
| 2D Descriptor (Autocorrelation) | ATSC3s | Significant in SAH/MTAN inhibition QSAR | Quorum Sensing Inhibition |
| 2D Descriptor (Autocorrelation) | AATSC7s | Key descriptor for predicting SAH/MTAN inhibitory activity | Quorum Sensing Inhibition |
These QSAR models provide a quantitative framework for understanding how different structural features of the indazole scaffold contribute to their biological activity, thereby enabling the targeted design of new derivatives with enhanced potency.
Molecular Docking Simulations: Elucidation of Interaction Modes with Receptor Sites for Scaffold Exploration
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target receptor. This method is instrumental in elucidating the binding modes of this compound and its analogues, revealing key interactions with amino acid residues in the active site of proteins. Such insights are critical for scaffold exploration and the rational design of selective and potent inhibitors.
The 5-aminoindazole (B92378) scaffold has been identified as a versatile pharmacophore for targeting protein kinases. Docking studies have shown that the indazole core can mimic the adenine (B156593) ring of ATP, forming crucial hydrogen bonds with the conserved hinge region of the kinase domain. The amino group at the C-5 position often projects into a deep hydrophobic pocket, providing an anchor point for further derivatization to enhance potency and selectivity.
For example, in a study of 1-trityl-5-azaindazole derivatives, molecular docking was performed against the Peripheral Benzodiazepine Receptor (PBR) and Murine Double Minute 2 (MDM2). The results revealed significant binding interactions with key amino acid residues such as LEU43, GLN109, and ILE141 in the PBR active site. In another example, docking of indazole derivatives into the active site of Aurora A kinase identified key interactions that contribute to the inhibitory activity.
| Protein Target | Indazole Analogue Type | Key Interacting Amino Acid Residues | Predicted Binding Energy (kcal/mol) | Significance of Interaction |
|---|---|---|---|---|
| Protein Kinases (general) | 5-Aminoindazole Scaffold | Conserved Hinge Region Residues | - | Mimics ATP binding, forms crucial hydrogen bonds |
| Peripheral Benzodiazepine Receptor (PBR) | 1-Trityl-5-azaindazoles | LEU43, GLN109, ILE141, LYS140, PHE23, LEU30 | -257.9 to -286.4 | Strong binding affinity within the receptor pocket |
| Murine Double Minute 2 (MDM2) | N-(4-methoxybenzyl)-6-chloro-1-trityl-1H-pyrazolo[4,3-c]pyridin-3-amine | GLN72, HIS73 | -359.2 | Very high binding interaction with active site residues |
| SAH/MTAN | 5-Aminoindazole derivatives | ASP197, PHE151, ILE152, GLU172, MET173 | - | Common interacting residues for quorum sensing inhibition |
| Aurora A Kinase | Indazole-based derivatives | - | - | Identified key interactions for subtype selectivity |
These molecular docking studies provide a structural basis for the observed biological activities of indazole derivatives and offer a powerful tool for the design of new compounds with improved affinity and selectivity for their respective targets.
1 Amino 5 Iodoindazole As a Key Synthetic Intermediate in Complex Molecule Construction
Building Block for Fused Heterocyclic Systems
The unique arrangement of reactive sites on 1-amino-5-iodoindazole facilitates its use in the synthesis of fused heterocyclic systems. The amino group can participate in cyclization reactions, while the iodo group is an ideal handle for cross-coupling reactions. This allows for the annulation of additional rings onto the indazole core, leading to the formation of polycyclic structures.
For instance, the amino group can react with various reagents to form new heterocyclic rings. One common strategy involves condensation reactions with dicarbonyl compounds or their equivalents to construct fused pyrimidine, pyrazine, or diazepine (B8756704) rings. Furthermore, intramolecular cyclization strategies can be employed where a side chain, introduced via the amino group, reacts with another part of the molecule to form a new ring system. The development of iodine-mediated cyclization reactions has also proven effective for creating fused systems like imidazo[1,5-a]N-heterocycles from related amino-heterocycles. nih.gov The synthesis of fused heterocycles such as tetrazolothiadiazines has been achieved through the reaction of amino-heterocycle thiols with unsaturated aldehydes, demonstrating a pathway that could be conceptually adapted. researchgate.net
The table below illustrates hypothetical examples of fused systems that could be derived from this compound based on common heterocyclic synthesis reactions.
| Fused System Example | Potential Reactant for Cyclization | Reaction Type |
| Indazolo[1,2-a]pyridazine | 1,4-Dicarbonyl compound | Condensation/Cyclization |
| Indazolo[1,2-a]triazine | α-Haloketone followed by cyclization | Nucleophilic substitution/Cyclization |
| Imidazo[1,2-b]indazole | α-Bromoketone | Condensation |
This table presents theoretical synthetic pathways.
Precursor for Advanced Indazole-Based Scaffolds
The true synthetic power of this compound lies in its role as a precursor for highly functionalized and advanced indazole-based scaffolds, particularly in the field of medicinal chemistry. The iodine atom at the 5-position is readily displaced or utilized in a variety of powerful carbon-carbon and carbon-heteroatom bond-forming reactions.
Suzuki, Stille, Heck, and Sonogashira cross-coupling reactions are frequently employed to introduce diverse aryl, heteroaryl, or alkyl groups at the 5-position. This allows for the systematic exploration of the chemical space around the indazole core, a key strategy in lead optimization for drug discovery. For example, a Suzuki coupling could introduce a phenyl or pyridyl group, which could then be further functionalized.
Simultaneously, the 1-amino group can be acylated, alkylated, or used as a nucleophile in other reactions to introduce a second point of diversity. This orthogonal reactivity is highly valuable. A common synthetic route involves first modifying the 1-amino group, for example, by acylation, and then performing a cross-coupling reaction at the 5-iodo position. This stepwise approach allows for the controlled and predictable synthesis of complex target molecules. This methodology has been instrumental in developing potent kinase inhibitors, where the indazole serves as a core scaffold to which various binding motifs are attached. nih.gov For instance, the synthesis of 3-amino-1H-indazol-6-yl-benzamides as kinase inhibitors involved a key Suzuki coupling step to append a substituted phenyl ring to the indazole core. nih.gov
The following table summarizes the types of advanced scaffolds that can be generated from this compound and the reactions used.
| Advanced Scaffold Type | Reaction at 5-Iodo Position | Modification at 1-Amino Group | Potential Application |
| 5-Aryl-1-acylaminoindazoles | Suzuki Coupling | Acylation | Kinase Inhibitors |
| 5-Alkynyl-1-sulfonamidoindazoles | Sonogashira Coupling | Sulfonylation | Anticancer Agents |
| 5-(Heterocyclyl)-1-alkylaminoindazoles | Stille Coupling | Reductive Amination | CNS Agents |
This table provides examples of synthetic transformations and potential therapeutic areas.
Role in Diversity-Oriented Synthesis and Combinatorial Library Generation
Diversity-oriented synthesis (DOS) aims to create structurally diverse small molecules to probe biological systems. This compound is an excellent starting point for DOS due to its two chemically distinct reactive handles. This allows for the generation of large combinatorial libraries of compounds where different substituents are systematically varied at both the 1- and 5-positions.
A typical combinatorial approach using this intermediate would involve a "split-mix" synthesis strategy. nih.gov In the first step, a library of different acylating agents or other electrophiles could be reacted with the 1-amino group in separate reaction vessels. The products would then be combined and split again into multiple vessels. In the second step, a library of different boronic acids (for Suzuki coupling) or other organometallic reagents would be reacted at the 5-iodo position. This two-step process can rapidly generate a large matrix of unique compounds from a smaller set of starting materials.
The resulting library of indazole derivatives can then be screened for biological activity against a variety of targets. This approach accelerates the discovery of new hit compounds by efficiently exploring a vast chemical space. The principles of DOS often involve using reactions that can create significant changes in the molecular skeleton, such as ring-forming reactions, to maximize the diversity of the library. rsc.org
Development of Polyfunctionalized Indazole Libraries for Chemical Screening
The outcome of diversity-oriented synthesis or combinatorial chemistry efforts using this compound is the creation of a polyfunctionalized indazole library. Such libraries are invaluable resources for high-throughput screening (HTS) campaigns in drug discovery and chemical biology. techniques-ingenieur.fr These libraries contain compounds with a common indazole core but with a wide variety of functional groups at different positions, designed to interact with diverse biological targets. biorxiv.org
The process begins with the large-scale synthesis of the library members, often using automated or semi-automated synthesis platforms. Each compound is then purified, cataloged, and stored in a format suitable for screening, typically in 96- or 384-well plates. nih.gov These libraries can be screened against various biological targets, including enzymes (like kinases or proteases), receptors, or even whole cells in phenotypic screens. biorxiv.orgnih.gov
Phenotypic screening of such libraries can identify compounds that produce a desired biological effect, such as inhibiting cancer cell growth or preventing biofilm formation, without prior knowledge of the specific molecular target. biorxiv.orgnih.gov Hits from these screens can then be further investigated to identify their mechanism of action. The structural information from the library design (i.e., which substituents are at which position) is crucial for establishing structure-activity relationships (SAR) and for guiding the design of more potent and selective second-generation compounds. nih.gov The screening of chemical libraries is a cornerstone of modern drug discovery, enabling the identification of novel therapeutic candidates. researchgate.net
Q & A
Q. Answer :
- 1H/13C NMR : Confirm regioselectivity of iodine substitution and amine presence. Aromatic protons appear downfield (δ 7.5–8.5 ppm), while NH₂ resonates at δ 5.0–6.0 ppm .
- FT-IR : Identify N-H stretches (3300–3500 cm⁻¹) and C-I bonds (500–600 cm⁻¹) .
- Mass Spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]+ at m/z 260.98) .
- Elemental Analysis : Ensure stoichiometric consistency (C: ~36.9%, H: ~2.3%, N: ~10.8%) .
Advanced: How can researchers resolve contradictory data in spectral analysis (e.g., unexpected NOE effects in NMR)?
Q. Answer :
- Verify Experimental Conditions : Ensure solvent deuteration (e.g., DMSO-d6 vs. CDCl3) does not distort signals .
- Cross-Validate Techniques : Compare NMR with X-ray crystallography (if crystals are obtainable) or DFT calculations to confirm spatial arrangement .
- Replicate Reactions : Synthesize multiple batches to rule out batch-specific anomalies .
- Consult Peer Literature : Cross-reference with structurally similar iodinated heterocycles (e.g., 5-iodoimidazoles) .
Advanced: What role does the iodine atom play in modulating the compound’s reactivity in cross-coupling reactions?
Answer :
The iodine atom in this compound serves as:
- Electrophilic Partner : Facilitates Suzuki-Miyaura couplings with boronic acids (Pd catalysis) to introduce aryl/heteroaryl groups .
- Steric and Electronic Influence : The bulky iodine slows meta-substitution but enhances para-directing effects in electrophilic substitutions.
- Radical Stability : Participates in Ullmann-type reactions for C-N bond formation under Cu catalysis .
Methodological Tip : Optimize ligand systems (e.g., XPhos) and solvent polarity (DMF > THF) to improve coupling efficiency .
Basic: What are the stability considerations for storing this compound?
Q. Answer :
- Storage Conditions : Protect from light and moisture; store at –20°C under argon to prevent dehalogenation .
- Decomposition Risks : Prolonged storage may lead to iodine loss (detectable via TLC or HPLC).
- Handling Protocols : Use gloveboxes for air-sensitive steps and dispose of waste via certified chemical handlers .
Advanced: How can computational methods predict the pharmacological potential of this compound?
Q. Answer :
- Docking Studies : Use AutoDock Vina to model interactions with target proteins (e.g., kinase inhibitors). The iodine’s van der Waals radius enhances binding pocket occupancy .
- QSAR Modeling : Correlate electronic parameters (HOMO-LUMO gaps) with bioactivity data from analogous compounds .
- MD Simulations : Assess stability of ligand-protein complexes over 100-ns trajectories (GROMACS/AMBER) .
Basic: What safety protocols are essential when handling this compound?
Q. Answer :
- PPE Requirements : Wear nitrile gloves, lab coats, and safety goggles to avoid dermal/ocular exposure .
- Ventilation : Use fume hoods during synthesis to mitigate inhalation risks.
- Spill Management : Neutralize spills with activated charcoal and dispose as hazardous waste .
Advanced: How can regioselectivity challenges in modifying the indazole core be addressed?
Q. Answer :
- Directing Groups : Temporarily install Boc-protected amines to steer functionalization to the 4-position .
- Metalation Strategies : Use LDA (lithium diisopropylamide) at –78°C to deprotonate specific sites for nucleophilic attacks .
- Microwave-Assisted Synthesis : Reduce reaction times and improve selectivity (e.g., 100°C, 30 min) .
Advanced: What strategies validate the biological activity of this compound derivatives?
Q. Answer :
- In Vitro Assays : Screen against cancer cell lines (e.g., MCF-7, HeLa) using MTT assays. Compare IC50 values with 5-chloro analogs .
- Mechanistic Studies : Perform Western blotting to assess kinase inhibition (e.g., JAK2/STAT3 pathways) .
- Toxicology Profiling : Evaluate hepatotoxicity in primary human hepatocytes via ALT/AST release assays .
Basic: How should researchers document synthetic procedures for reproducibility?
Q. Answer :
- Detailed Protocols : Specify equivalents of reagents, catalyst loadings (e.g., 5 mol% Pd(OAc)₂), and reaction atmospheres (N₂ vs. air) .
- Analytical Data : Report NMR chemical shifts, HPLC gradients, and melting points (e.g., 215–217°C) .
- Batch Records : Log lot numbers of starting materials and solvents (per ICH Q7 guidelines) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
